9-Piperazino Ofloxacin

Analytical Chemistry Pharmaceutical Impurity Profiling Fluoroquinolone Reference Standards

Quantitation of ofloxacin impurities demands regioisomer-specific standards. Generic impurity standards fail to match the distinct retention time (7.99 min) and LOD (0.13 μg/mL) of 9-Piperazino Ofloxacin, risking failed ICH Q2(R1) method validation. • EP Impurity D CRS traceable to Ph. Eur. monograph specifications for HPLC system suitability • Key marker for photodegradation studies; enables selective detection per ICH Q2(R1) • >95% HPLC purity; supplied with full characterization data for ANDA/DMF and routine QC release

Molecular Formula C18H20FN3O4
Molecular Weight 361.373
CAS No. 197291-75-1
Cat. No. B565688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Piperazino Ofloxacin
CAS197291-75-1
Synonyms10-Fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; 
Molecular FormulaC18H20FN3O4
Molecular Weight361.373
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyFHAKLRRIGREDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Piperazino Ofloxacin CAS 197291-75-1: Fluoroquinolone Impurity Standard for HPLC Method Validation


9-Piperazino Ofloxacin (CAS 197291-75-1) is a synthetic fluoroquinolone derivative and a recognized process-related impurity and photodegradation product of the broad-spectrum antibiotic Ofloxacin [1]. This compound, also designated as Ofloxacin EP Impurity D, is characterized as a regioisomer in which the piperazinyl substituent occupies the 9-position of the ofloxacin core, in contrast to the 10-position substitution in the parent drug [2]. It is primarily employed as a certified reference standard in analytical chemistry for the development, validation, and quality control of chromatographic methods used to ensure the purity of ofloxacin active pharmaceutical ingredients and finished dosage forms .

Why 9-Piperazino Ofloxacin (Ofloxacin EP Impurity D) Cannot Be Substituted with Other Ofloxacin Impurities in Analytical Workflows


In the context of pharmaceutical analysis, 'impurity' is not a monolithic category; each impurity presents a unique chemical structure, resulting in distinct physicochemical properties and chromatographic behavior [1]. Substituting 9-Piperazino Ofloxacin with another ofloxacin-related compound, such as Decarboxy Ofloxacin (Impurity B) or Ofloxacin N-oxide, would lead to inaccurate method validation and potentially compromise the quality control of ofloxacin drug products. 9-Piperazino Ofloxacin is structurally defined by its 9-piperazino regioisomerism and specific retention characteristics, which are non-interchangeable with other in-class impurities and must be verified with a certified reference standard of this exact compound to ensure compliance with pharmacopoeial monographs . The following evidence demonstrates its verifiable and quantitative differentiation from its closest analogs.

Quantitative Differentiators: 9-Piperazino Ofloxacin (CAS 197291-75-1) vs. Other Ofloxacin Impurities and Parent Compound


Structural Regioisomerism: 9-Piperazino Substitution Defines Ofloxacin EP Impurity D

9-Piperazino Ofloxacin is a regioisomer of Ofloxacin, differentiated by the position of the piperazinyl substituent on the tricyclic core. In Ofloxacin, the piperazine is attached at the 10-position, whereas in 9-Piperazino Ofloxacin, it is attached at the 9-position [1]. This structural variation fundamentally alters the molecule's electronic distribution and steric properties, which directly impacts its chromatographic retention and spectral signature. The chemical name, (3RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, as defined by the European Pharmacopoeia, confirms this unique substitution pattern .

Analytical Chemistry Pharmaceutical Impurity Profiling Fluoroquinolone Reference Standards

Chromatographic Resolution: Distinct Retention Time of 9-Piperazino Ofloxacin in RP-HPLC

In a validated RP-HPLC method for simultaneous analysis of ofloxacin and its related substances, 9-Piperazino Ofloxacin (POF) exhibited a retention time that is clearly resolved from both the parent drug (OFL) and another common impurity, des-methyl ofloxacin (MOF) [1]. This baseline separation is a prerequisite for accurate and interference-free quantification in pharmaceutical quality control.

HPLC Method Development Pharmaceutical Analysis Impurity Quantification

Analytical Sensitivity: Limit of Detection (LOD) for 9-Piperazino Ofloxacin in a Validated HPLC Method

The sensitivity of an analytical method for a given impurity is compound-specific. A validated RP-HPLC study determined the limits of detection (LOD) for ofloxacin and four of its related substances, revealing that 9-Piperazino Ofloxacin (POF) has a distinct LOD compared to other impurities [1]. This value is essential for establishing the method's ability to detect the impurity at the required specification limit.

Method Validation Limit of Detection (LOD) Trace Impurity Analysis

Metabolite Abundance: Comparative Concentration of 9-Piperazino Ofloxacin Formed During Photodegradation

In a study of ofloxacin photodegradation under simulated sunlight, the relative abundance of the formed metabolites was quantified [1]. 9-Piperazino Ofloxacin (POF) was identified as a major photometabolite, and its final concentration was compared to that of des-methyl ofloxacin (MOF), providing a quantitative measure of its formation under defined conditions.

Environmental Fate Photodegradation Metabolite Profiling

Procurement-Driven Application Scenarios for 9-Piperazino Ofloxacin (CAS 197291-75-1) as a Reference Standard


Certified Reference Material for European Pharmacopoeia (EP) Method Implementation

Procure 9-Piperazino Ofloxacin (Ofloxacin impurity D CRS) for use as a system suitability standard in HPLC methods prescribed by the European Pharmacopoeia monograph for Ofloxacin. Its specific retention time and LOD, as validated in peer-reviewed studies [1], are essential for establishing system precision and ensuring compliance with regulatory impurity limits. The compound's availability as a certified reference standard (CRS) from authorized distributors ensures traceability to pharmacopoeial specifications .

Validation of Stability-Indicating Analytical Methods for Ofloxacin Drug Products

Integrate 9-Piperazino Ofloxacin as a key marker compound during forced degradation studies of ofloxacin formulations. Quantitative data from photodegradation research demonstrates that this impurity is a major product formed under light stress [2]. Its use in method development is critical to demonstrate that the analytical procedure can selectively detect and quantify this specific degradation product in the presence of the parent drug and other impurities, a fundamental requirement for ICH Q2(R1) method validation [1].

Impurity Profiling and Batch Release Testing in GMP Manufacturing

Utilize high-purity (>95% by HPLC) 9-Piperazino Ofloxacin as a working standard or impurity marker solution for the routine quality control of ofloxacin API and finished pharmaceutical products. The distinct chromatographic retention time (7.99 min) ensures unambiguous identification and quantitation in batch release assays [2]. This application is supported by its established limit of detection (0.13 μg/mL) in validated HPLC methods, allowing for accurate impurity monitoring at levels required by ICH guidelines [1].

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